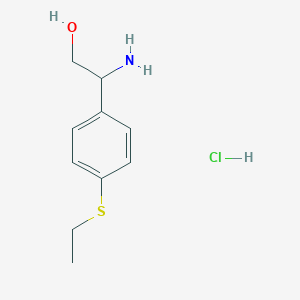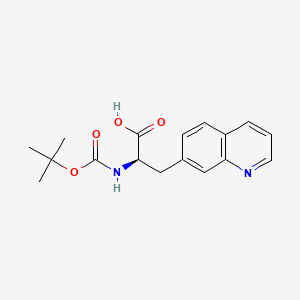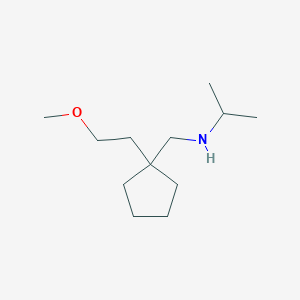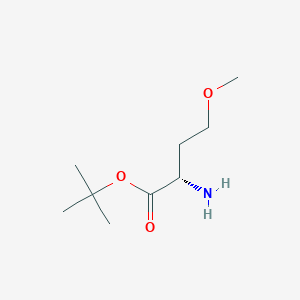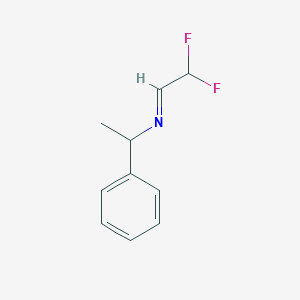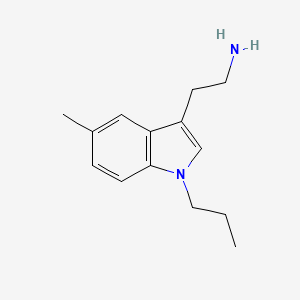
2-(5-methyl-1-propyl-1H-indol-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-1-propyl-1H-indol-3-yl)ethan-1-amine is an indole derivative. Indole derivatives are significant in natural products and drugs due to their biological activities. This compound contains an indole ring, which is a common structure in many biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which uses hydrazines and ketones or aldehydes under acidic conditions . For 2-(5-methyl-1-propyl-1H-indol-3-yl)ethan-1-amine, a similar approach can be employed, starting with the appropriate hydrazine and ketone precursors.
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to maintain reaction conditions and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-methyl-1-propyl-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
2-(5-methyl-1-propyl-1H-indol-3-yl)ethan-1-amine has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-methyl-1-propyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-methoxy-1H-indol-3-yl)ethan-1-amine: Another indole derivative with similar structural features but different functional groups.
1-benzylimidazolidine-2,4-dione: Contains an indole-like structure but with different substituents.
Uniqueness
2-(5-methyl-1-propyl-1H-indol-3-yl)ethan-1-amine is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity .
Propriétés
Formule moléculaire |
C14H20N2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
2-(5-methyl-1-propylindol-3-yl)ethanamine |
InChI |
InChI=1S/C14H20N2/c1-3-8-16-10-12(6-7-15)13-9-11(2)4-5-14(13)16/h4-5,9-10H,3,6-8,15H2,1-2H3 |
Clé InChI |
QQCMYEYEBHSNHG-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C2=C1C=CC(=C2)C)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


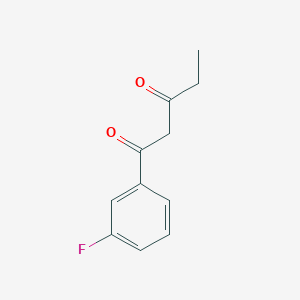
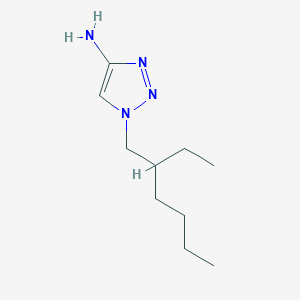
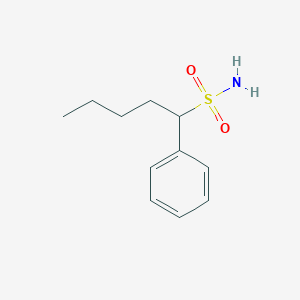
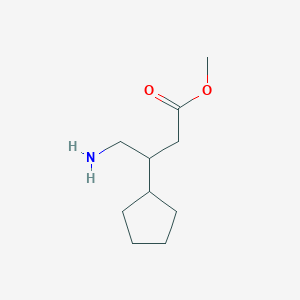
![2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15328281.png)
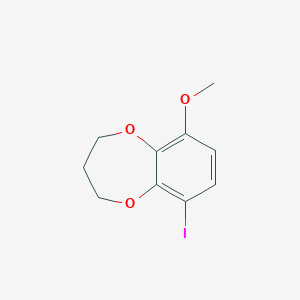
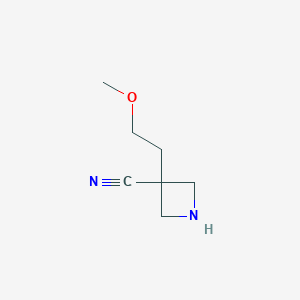
![[2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B15328319.png)
![2-(Aminomethyl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B15328336.png)
